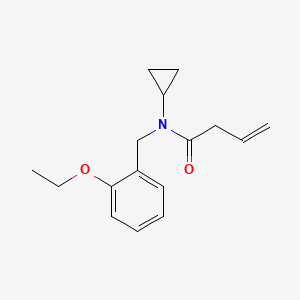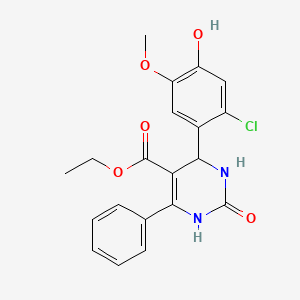
N-cyclopropyl-N-(2-ethoxybenzyl)but-3-enamide
Descripción general
Descripción
N-cyclopropyl-N-(2-ethoxybenzyl)but-3-enamide is a chemical compound that belongs to the family of cyclopropyl amides. It is commonly used in scientific research for its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-(2-ethoxybenzyl)but-3-enamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Moreover, it inhibits the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activity of NF-κB. Moreover, it reduces oxidative stress and inflammation in the brain by inhibiting the activity of PI3K and Akt.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N-(2-ethoxybenzyl)but-3-enamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for long periods. However, it has some limitations as well. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. Moreover, it may have off-target effects on other enzymes and signaling pathways, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-N-(2-ethoxybenzyl)but-3-enamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, including its interaction with other enzymes and signaling pathways. Moreover, it may be useful to study its pharmacokinetics and pharmacodynamics to optimize its dosage and administration for therapeutic purposes. Finally, it may be interesting to explore its potential as a tool for epigenetic modifications and gene expression regulation.
Conclusion:
This compound is a unique chemical compound with various scientific research applications. It has potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes and signaling pathways in the body. It has several advantages for lab experiments, but also some limitations. There are several future directions for the research on this compound, including its potential as a therapeutic agent, its mechanism of action, and its pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(2-ethoxybenzyl)but-3-enamide has a wide range of scientific research applications. It is commonly used in the development of new drugs and therapies for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have potential anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]but-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-7-16(18)17(14-10-11-14)12-13-8-5-6-9-15(13)19-4-2/h3,5-6,8-9,14H,1,4,7,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLILWRLKGRBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(3-chloro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylmalonamide](/img/structure/B3925338.png)
![3-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B3925339.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3925340.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B3925341.png)
![2-chloro-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925360.png)
![7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925368.png)
![4-{3-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B3925379.png)
![{4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925383.png)




methyl]-8-quinolinol](/img/structure/B3925428.png)